N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15296143
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C19H17N3O2/c1-13-6-5-8-15(12-13)22-11-10-17(23)18(21-22)19(24)20-16-9-4-3-7-14(16)2/h3-12H,1-2H3,(H,20,24) |
| Standard InChI Key | BTQFRYMSBIPTNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C |
Introduction
Synthesis and Structural Features
Synthetic Pathways
The synthesis of N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves a multi-step condensation reaction. A common approach begins with the reaction of substituted hydrazine derivatives with phenyl ketones under acidic or basic conditions. For instance, 3-methylphenyl hydrazine may react with a carbonyl-containing precursor to form the dihydropyridazine ring. Subsequent carboxamide formation is achieved through coupling with 2-methylphenyl isocyanate or via activation of the carboxylic acid group.
Reaction conditions are critical for optimizing yield and purity. Polar solvents such as ethanol or methanol are often employed, with temperatures ranging from 60°C to 80°C. Catalysts like p-toluenesulfonic acid (PTSA) may accelerate the condensation step, while inert atmospheres (e.g., nitrogen) prevent oxidation of intermediates.
Structural Characterization
The compound’s structure features:
-
A dihydropyridazine ring with a ketone group at position 4.
-
Two substituted phenyl groups: a 3-methylphenyl at position 1 and a 2-methylphenyl attached via a carboxamide linkage.
-
Delocalized π-electrons across the heterocyclic core, enhancing stability and reactivity .
Spectroscopic techniques such as -NMR and -NMR confirm the regiochemistry of substitution, while mass spectrometry validates the molecular weight . X-ray crystallography of analogous compounds reveals planar geometry at the pyridazine ring, favoring π-π stacking interactions in biological systems.
Biological Activities
Antioxidant Properties
Studies on structurally related dihydropyridazines demonstrate radical scavenging activity via hydrogen atom transfer (HAT) mechanisms. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test, reveal moderate antioxidant efficacy for N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, with an IC of 45 μM. This activity is comparable to reference antioxidants like ascorbic acid (Table 1).
Table 1: Antioxidant Activity Comparison
| Compound | IC (μM) |
|---|---|
| N-(2-Methylphenyl)-dihydropyridazine | 45 |
| Ascorbic Acid | 30 |
| α-Tocopherol | 25 |
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18 | Caspase-3 activation |
| A549 (Lung) | 25 | ROS generation |
| HeLa (Cervical) | 22 | DNA intercalation |
Pharmacological Mechanisms
Enzyme Inhibition
The carboxamide moiety and aromatic systems enable interactions with enzymatic active sites. Molecular docking simulations predict strong binding affinity () toward cyclooxygenase-2 (COX-2), implicating anti-inflammatory potential. Additionally, the compound may inhibit topoisomerase II, a target in cancer therapy, by intercalating DNA and stabilizing cleavage complexes.
Receptor Modulation
Preliminary data suggest agonism at adenosine A receptors, which modulate immune responses and neurotransmitter release. This activity, coupled with antioxidant properties, positions the compound as a candidate for neurodegenerative disease research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume